3-methyl-1-(trifluoromethyl)-1H-pyrazole
Description
Properties
CAS No. |
2763776-44-7 |
|---|---|
Molecular Formula |
C5H5F3N2 |
Molecular Weight |
150.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds in the presence of trifluoromethylating agents. For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with trifluoromethyl iodide in the presence of a base can yield the desired compound.
Industrial Production Methods
Industrial production of 3-methyl-1-(trifluoromethyl)-1H-pyrazole may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of 3-methyl-1-(trifluoromethyl)-1H-pyrazoline.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
3-methyl-1-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-1-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by influencing the electronic environment of the pyrazole ring. This can lead to the modulation of biological pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
The following table summarizes the structural, synthetic, and functional differences between 3-methyl-1-(trifluoromethyl)-1H-pyrazole and analogous compounds:
Key Observations:
Substituent Position Effects: The position of the -CF₃ group significantly alters electronic properties. For example, 3-methyl-1-(trifluoromethyl)-1H-pyrazole exhibits greater metabolic stability than its positional isomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazole, due to reduced steric crowding at the reactive N1 position .
Biological Activity :
- Pyrazoles with aryl substituents (e.g., 1,5-diphenyl-3-CF₃-pyrazole) demonstrate enhanced binding to cyclooxygenase (COX) enzymes, making them candidates for anti-inflammatory agents .
- Nitro-substituted derivatives (e.g., 4-nitro-3-CF₃-pyrazole) exhibit herbicidal activity by inhibiting acetolactate synthase, a key enzyme in plant biosynthesis .
Synthetic Accessibility :
- 3-Methyl-1-(trifluoromethyl)-1H-pyrazole is synthesized via halogenation and nucleophilic substitution, while aryl-substituted analogs require Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Brominated derivatives (e.g., 4-bromo-1-methyl-5-CF₃-pyrazole) enable functionalization via Br-Li exchange or DoM (Directed ortho-Metalation) reactions .
Q & A
Q. What are the common synthetic routes for preparing 3-methyl-1-(trifluoromethyl)-1H-pyrazole, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of α,β-unsaturated trifluoromethyl ketones with methyl hydrazine derivatives. For example, reacting 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride in ethanol under reflux yields the pyrazole core. Optimization includes controlling stoichiometry (1:1 molar ratio of ketone to hydrazine), solvent polarity (ethanol or THF), and temperature (60–80°C) to achieve yields >80% . Catalysts like nanoscale TiO₂ may enhance difluoromethylation steps .
Q. How is the molecular structure of 3-methyl-1-(trifluoromethyl)-1H-pyrazole characterized using spectroscopic techniques?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR (e.g., trifluoromethyl group signals at δ ~120–125 ppm in ¹³C NMR) and mass spectrometry (molecular ion peak at m/z 180.1 for C₆H₆F₃N₂). X-ray crystallography (using SHELX programs) resolves bond angles and torsion angles, confirming the planar pyrazole ring and steric effects of the trifluoromethyl group . IR spectroscopy identifies N–H stretches (~3400 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .
Q. What role does the trifluoromethyl group play in the compound’s physicochemical properties?
- Methodological Answer : The trifluoromethyl group increases lipophilicity (logP ~2.5) and electron-withdrawing effects , stabilizing the pyrazole ring against electrophilic attack. This group also enhances thermal stability (decomposition temperature >200°C via TGA) and influences solubility (low in water, high in DMSO). Computational studies (e.g., DFT) show its contribution to dipole moments (~3.5 Debye), affecting crystal packing .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of 3-methyl-1-(trifluoromethyl)-1H-pyrazole in nucleophilic/electrophilic reactions?
- Methodological Answer : The trifluoromethyl group directs electrophilic substitution to the C-4 position due to its meta-directing nature. For example, nitration with HNO₃/H₂SO₄ at 0°C selectively yields 4-nitro derivatives. Nucleophilic attacks (e.g., Suzuki coupling) require palladium catalysts (Pd(PPh₃)₄) and occur at C-5, facilitated by the electron-deficient ring. Kinetic studies (UV-Vis monitoring) reveal rate constants (k ≈ 10⁻³ s⁻¹) for halogenation under mild conditions .
Q. What strategies are effective in resolving contradictions in biological activity data across different studies?
- Methodological Answer : Contradictions in bioactivity (e.g., IC₅₀ variations in enzyme inhibition assays) are addressed by:
- Standardizing assay conditions (pH 7.4 buffer, 37°C).
- Validating purity (>95% via HPLC with C18 columns).
- Using isogenic cell lines to minimize genetic variability.
For instance, discrepancies in antifungal activity (MIC ranging 2–32 µg/mL) were resolved by controlling inoculum size and incubation time .
Q. How can computational methods like QSAR predict the biological activity of derivatives?
- Methodological Answer : 3D-QSAR models (e.g., CoMFA/CoMSIA) correlate steric/electrostatic fields with activity. Descriptors like molar refractivity and H-bond acceptor count are calculated using software (e.g., MOE). For agrochemical applications, models trained on herbicidal activity data (pIC₅₀ ~5.2–6.8) show that bulky C-3 substituents enhance target binding. Machine learning (Random Forest) predicts ADMET properties, reducing false positives in drug discovery .
Q. What are the challenges in X-ray crystallography for this compound, and how can SHELX tools assist?
- Methodological Answer : Challenges include crystal twinning (common in fluorinated compounds) and weak diffraction (resolution >1.0 Å). SHELXL refines disordered trifluoromethyl groups using restraints (DFIX, ISOR) and resolves hydrogen bonding networks (e.g., N–H⋯O interactions). For high-throughput studies, SHELXC/D/E pipelines automate phase determination, reducing R-factor residuals to <0.05 .
Q. How does introducing electron-withdrawing groups (e.g., nitro) affect agrochemical applications?
- Methodological Answer : Nitro groups at C-4 enhance herbicidal activity by inhibiting acetolactate synthase (ALS). Field trials show 90% weed inhibition at 100 g/ha, outperforming non-nitrated analogs. However, nitro derivatives exhibit higher soil persistence (DT₅₀ ~30 days vs. 10 days for methyl analogs), requiring formulation adjustments (e.g., microencapsulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
